Superior In Vivo Antitumor Efficacy in DMBA-Induced Mammary Carcinoma Model
In a comparative in vivo study, Folligen achieved an almost complete tumor remission rate in a DMBA-induced rat mammary carcinoma model. This efficacy was achieved without the debilitating side effect of hormonal castration, a key differentiator from standard treatments [1].
| Evidence Dimension | Tumor Remission Rate and Ovarian Function Impact |
|---|---|
| Target Compound Data | ~100% tumor remission; Ovarian function was not blocked, with estradiol decreased but not to castration levels and progesterone slightly stimulated. |
| Comparator Or Baseline | Superactive mammalian GnRH analogues (e.g., Buserelin, Leuprolide): Similar tumor remission rates but achieved only with complete hormonal castration and a total block of ovarian function. |
| Quantified Difference | Folligen provides equivalent tumor remission (~100%) while uniquely preserving ovarian function, whereas the comparators induce complete ovarian shutdown (0% function retained). |
| Conditions | In vivo: 9,10-dimetyl-1,2-benzanthracene (DMBA)-induced mammary carcinoma in Sprague-Dawley rats. Folligen was administered daily for 3 weeks. |
Why This Matters
For researchers developing therapies for premenopausal women with hormone-sensitive cancers, this evidence demonstrates Folligen is the sole GnRH analog in this model that uncouples tumor inhibition from ovarian suppression, potentially mitigating severe menopausal side effects.
- [1] Nicholson RI, Kéri G. Antitumour activity of folligen, a novel gonadotropin-releasing hormone analogue against DMBA-induced tumours in the rat. Tumour Biol. 1992;13(1-2):44-50. doi:10.1159/000217751. PMID:1534181. View Source
